molecular formula C15H17N5O2S B4195767 N~1~-(4-ACETYLPHENYL)-2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]PROPANAMIDE

N~1~-(4-ACETYLPHENYL)-2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]PROPANAMIDE

Cat. No.: B4195767
M. Wt: 331.4 g/mol
InChI Key: GNYVOMCBLXHCSW-UHFFFAOYSA-N
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Description

N~1~-(4-ACETYLPHENYL)-2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]PROPANAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an acetylphenyl group and a pyrimidinylthio group attached to a propanamide backbone

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c1-8(21)10-3-5-11(6-4-10)18-14(22)9(2)23-15-19-12(16)7-13(17)20-15/h3-7,9H,1-2H3,(H,18,22)(H4,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYVOMCBLXHCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NC(=CC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ACETYLPHENYL)-2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]PROPANAMIDE typically involves multiple steps:

    Formation of the Acetylphenyl Intermediate: This step involves the acetylation of a phenyl compound using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Synthesis of the Pyrimidinylthio Intermediate: This step involves the reaction of a pyrimidine derivative with a thiol compound under basic conditions.

    Coupling Reaction: The final step involves the coupling of the acetylphenyl intermediate with the pyrimidinylthio intermediate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired propanamide compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-ACETYLPHENYL)-2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the acetyl or pyrimidinylthio groups using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(4-ACETYLPHENYL)-2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide
  • N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]butanamide

Uniqueness

N~1~-(4-ACETYLPHENYL)-2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]PROPANAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(4-ACETYLPHENYL)-2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]PROPANAMIDE
Reactant of Route 2
N~1~-(4-ACETYLPHENYL)-2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]PROPANAMIDE

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